BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-
(Aminomethyl)benzoic Acid Hydrochloride: A
Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-(Aminomethyl)benzoic acid
Compound Name:
hydrochloride

Cat. No. B1284310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
(Aminomethyl)benzoic acid hydrochloride (CAS No: 876-03-9), a compound of interest in
pharmaceutical and chemical research.[1][2][3][4][5][6] This document compiles available
spectroscopic data, details experimental protocols for data acquisition, and presents a logical
workflow for spectroscopic analysis, aiming to serve as a comprehensive resource for
professionals in drug development and scientific research.

Compound Overview
Chemical Structure:
Molecular Formula: CsH10CINO2 Molecular Weight: 187.62 g/mol [1][3]

3-(Aminomethyl)benzoic acid hydrochloride is a derivative of benzoic acid containing an
aminomethyl group at the meta position. It serves as a versatile building block in organic
synthesis and is explored for its potential in the development of novel therapeutic agents.[7]

Spectroscopic Data Summary
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The following tables summarize the available quantitative spectroscopic data for 3-

(Aminomethyl)benzoic acid hydrochloride.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.08 d 2H -CHz-
7.53 t 1H Ar-H
7.80 d 1H Ar-H
7.94 d 1H Ar-H
8.10 S 1H -COOH
8.65 S 3H -NHs*

Solvent: DMSO-ds[6]

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 3-(Aminomethyl)benzoic acid hydrochloride is

not readily available in the public domain. However, characteristic absorption bands can be

predicted based on its functional groups.

Functional Group

Characteristic Absorption (cm~?)

O-H (Carboxylic Acid)

3300-2500 (broad)

N-H (Ammonium)

3200-2800 (broad)

C-H (Aromatic) 3100-3000
C=0 (Carboxylic Acid) 1710-1680
C=C (Aromatic) 1600-1450
C-N 1250-1020
C-O 1320-1210
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental 13C NMR data for 3-(Aminomethyl)benzoic acid hydrochloride is not
readily available. Predicted chemical shifts are provided for reference.

Carbon Atom Predicted Chemical Shift (8) ppm
-CHaz- ~45

Aromatic C-H 128-135

Aromatic C (quaternary) 130-140

-COOH ~167

Mass Spectrometry

Specific experimental mass spectrometry data, including fragmentation patterns, for 3-
(Aminomethyl)benzoic acid hydrochloride is not readily available. The expected molecular
ion peak is provided.

lon mlz

[M+H]* (of free base) 152.07

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of 3-(Aminomethyl)benzoic acid hydrochloride.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use
sonication.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-
resolution spectra.

e IH NMR Data Acquisition:

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[¢]

Use a standard single-pulse experiment.

[¢]

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

[e]

Set a relaxation delay (D1) of 1-2 seconds between scans.

e 13C NMR Data Acquisition:

o Switch the spectrometer to the 13C channel.

o Use a standard proton-decoupled pulse sequence.

o Set a wider spectral width to cover the entire range of 3C chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Alonger relaxation delay may be necessary for quantitative analysis.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[¢]

[e]

Perform baseline correction to ensure a flat baseline.

o

Integrate the peaks in the *H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Background Spectrum:

o Ensure the ATR crystal is clean.

o Record a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum.

e Sample Preparation and Analysis:

o Place a small amount of the solid 3-(Aminomethyl)benzoic acid hydrochloride sample
directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
o Acquire the IR spectrum over a typical range of 4000-400 cm™1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:
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o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular
structure from fragmentation patterns.

Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 3-(Aminomethyl)benzoic acid hydrochloride in a suitable
solvent (e.g., methanol or acetonitrile/water). The concentration should be in the low
pg/mL to ng/mL range.

e Instrument Setup:
o Set the mass spectrometer to positive ion detection mode for ESI.

o Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas flow rate and temperature.

o Calibrate the mass analyzer using a standard calibration compound.
o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
o Data Analysis:

o Identify the molecular ion peak ([M+H]* for the free base).

o If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce
structural information.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-(Aminomethyl)benzoic acid hydrochloride.

1. Sample Preparation

Weigh and dissolve sample in appropriate solvent

2. Spectroscc pic Analysis

NMR Spectroscopy
[ (H, 15C) FT-IR Spectroscopy Mass Spectrometry

3. Data Inter retation

Analyze chemical shifts, Identify characteristic Determine molecular weight
coupling constants, and integration functional group absorptions and fragmentation patterns

4. Structural Confirmation

Combine all spectral data to
confirm the molecular structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]
e 4. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]

e 5. 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals | Fisher
Scientific [fishersci.ca]

e 6. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]
e 7. chemimpex.com [chemimpex.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-(Aminomethyl)benzoic Acid
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284310#spectroscopic-data-for-3-aminomethyl-
benzoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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